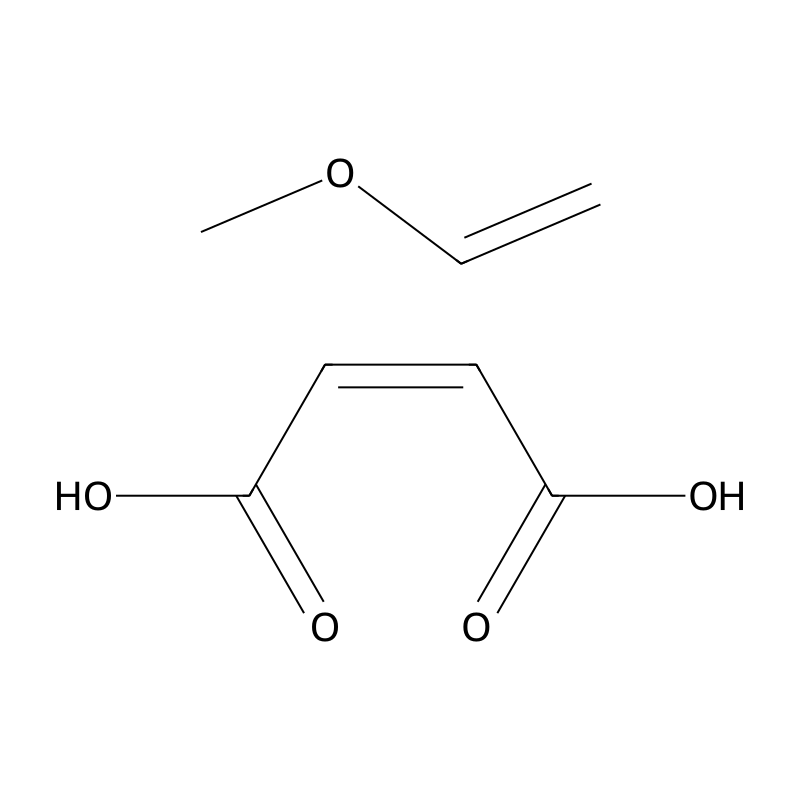

(Z)-but-2-enedioic acid;methoxyethene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Biocompatibility and biodegradability

Some forms of SMA show promise for biomedical applications because they can be broken down by the body []. This makes them potentially useful for drug delivery systems or implants.

Chemical reactivity

The maleic acid groups in SMA readily undergo chemical reactions, allowing researchers to attach various molecules to the polymer backbone []. This tunability makes SMA useful in applications like catalysis or separation science.

Self-assembly

Under certain conditions, SMA can self-assemble into ordered structures at the nanoscale []. This ability has applications in areas like drug delivery and tissue engineering.

(Z)-but-2-enedioic acid; methoxyethene, also known as maleic acid with a methoxy group, is an organic compound characterized by its dicarboxylic acid structure. Its chemical formula is CHO, indicating the presence of two carboxyl groups and a methoxy group attached to a butenedioic acid backbone. Maleic acid itself is the cis-isomer of butenedioic acid, contrasting with fumaric acid, the trans-isomer. This compound is notable for its planar structure and ability to form intramolecular hydrogen bonds, which influence its chemical behavior and interactions in various applications .

- Isomerization: It can undergo isomerization to convert into fumaric acid under specific conditions, such as heating in acidic solutions or through photolysis in the presence of bromine .

- Diels-Alder Reactions: As a dienophile, it readily participates in Diels-Alder reactions, forming adducts with various dienes .

- Hydration and Dehydration: The compound can be hydrated to form malic acid or dehydrated to yield maleic anhydride .

- Hydrogenation: It can be hydrogenated to produce succinic acid using palladium catalysts .

The biological activity of (Z)-but-2-enedioic acid; methoxyethene is significant in biochemical pathways. It has been shown to act as an inhibitor of transaminase reactions, which are crucial for amino acid metabolism. Additionally, certain bacteria utilize maleate isomerase, an enzyme that catalyzes the interconversion between fumarate and maleate, indicating its role in microbial metabolism .

Several methods exist for synthesizing (Z)-but-2-enedioic acid; methoxyethene:

- Hydrolysis of Maleic Anhydride: This method involves the hydrolysis of maleic anhydride, which can be derived from the oxidation of hydrocarbons like benzene or butane .

- Ozonolysis: Maleic acid can be produced from ozonolysis of alkenes or other unsaturated compounds .

- Direct Synthesis from Butadiene: Another approach includes the direct synthesis from butadiene through various catalytic processes .

(Z)-but-2-enedioic acid; methoxyethene finds diverse applications across several fields:

- Industrial Uses: It serves as a precursor for various polymers and resins. Its derivatives are used in adhesives and coatings due to their excellent adhesion properties .

- Pharmaceuticals: The compound is utilized in the formulation of pharmaceutical salts to enhance stability and solubility of drugs .

- Agriculture: It can be used as a plant growth regulator and in formulations for herbicides and pesticides .

Research indicates that (Z)-but-2-enedioic acid; methoxyethene interacts with various biological systems. Studies have demonstrated its role as a maleate ion, which inhibits specific enzymatic activities, affecting metabolic pathways in organisms. The compound's reactivity allows it to form complexes with metal ions, further influencing its biological interactions and potential therapeutic effects .

Several compounds share structural similarities with (Z)-but-2-enedioic acid; methoxyethene. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Maleic Acid | Dicarboxylic Acid | More soluble in water than fumaric acid |

| Fumaric Acid | Dicarboxylic Acid | Trans-isomer; less soluble than maleic acid |

| Malic Acid | Hydroxy Dicarboxylic Acid | Contains a hydroxyl group; involved in metabolic pathways |

| Succinic Acid | Dicarboxylic Acid | Saturated structure; used in food and pharmaceuticals |

| 2-(4-Methoxyphenyl)but-2-enedioic Acid | Aromatic Dicarboxylic Acid | Contains an aromatic ring; potential pharmaceutical applications |

Each of these compounds exhibits unique properties that differentiate them from (Z)-but-2-enedioic acid; methoxyethene, particularly regarding solubility, reactivity, and biological activity. The presence of functional groups significantly influences their respective applications and interactions within biological systems .

Molecular Characteristics

Molecular Weight Distributions

The compound (Z)-but-2-enedioic acid;methoxyethene, commonly known as poly(methyl vinyl ether-alt-maleic acid), exhibits variable molecular weight distributions depending on the polymerization conditions and specific grade [1] [33]. Commercial preparations typically demonstrate average molecular weights ranging from 80,000 to 216,000 daltons as determined by light scattering methods [33]. The polydispersity index varies across different formulations, with values typically falling between 0.06 and 0.20 for optimized preparations [21].

| Parameter | Value Range | Method |

|---|---|---|

| Average Molecular Weight (Mn) | 80,000 Da | Light Scattering |

| Average Molecular Weight (Mw) | 130,000-216,000 Da | Light Scattering |

| Polydispersity Index | 0.06-0.20 | Dynamic Light Scattering |

| Specific Viscosity | 0.1-0.5 to 2.6-3.5 | MEK Solution (1%) |

The molecular weight distribution characteristics are influenced by polymerization temperature, reaction time, and solvent conditions during synthesis [36]. Lower molecular weight variants demonstrate enhanced solubility properties and are preferred for applications requiring rapid dissolution characteristics [46].

Chemical Formula and Structural Configuration

The chemical formula for (Z)-but-2-enedioic acid;methoxyethene is represented as (C₄H₄O₄·C₃H₆O)ₓ, indicating the alternating copolymer structure [13] [38]. The compound consists of alternating units of maleic acid ((Z)-but-2-enedioic acid) and methyl vinyl ether (methoxyethene) [1]. The structural configuration features a 1:1 molar ratio of the two monomer units in an alternating sequence [38].

The maleic acid component contributes the dicarboxylic acid functionality with the formula C₄H₄O₄, while the methyl vinyl ether segment provides the ether functionality with formula C₃H₆O [13]. The Z-configuration refers to the cis-isomer of butenedioic acid, which is characterized by the carboxyl groups positioned on the same side of the double bond [24].

The molecular structure can be represented as [CH₂CH(OCH₃)CH(CO₂H)CH(CO₂H)]ₙ, where n represents the degree of polymerization [33]. This alternating arrangement results from the tendency of maleic acid and methyl vinyl ether to form alternating copolymers due to their contrasting electron-donating and electron-accepting characteristics [12].

CAS Registry Information (25153-40-6)

The compound is officially registered under CAS number 25153-40-6 in the Chemical Abstracts Service registry [1] [13] [33]. This registration corresponds to the alternating copolymer of maleic acid and methyl vinyl ether in its acid form [38]. The CAS number specifically identifies the poly(methyl vinyl ether-alt-maleic acid) structure, distinguishing it from related compounds such as the anhydride form (CAS 9011-16-9) [44].

Additional registry information includes the EINECS number 210-382-2, which provides European regulatory identification [3]. The compound is also referenced in various international chemical databases under synonymous names including maleic acid-methyl vinyl ether copolymer and vinyl methyl ether-maleic acid polymer [33].

Physical State and Appearance

Under standard temperature and pressure conditions, (Z)-but-2-enedioic acid;methoxyethene typically exists as a white to light yellow powder [33] [34]. The physical form can vary depending on the molecular weight and processing conditions, with some commercial preparations appearing as loose powder solids [36]. Higher molecular weight variants tend to exhibit more pronounced powder characteristics, while lower molecular weight forms may appear as slightly hygroscopic materials [46].

The compound demonstrates characteristic powder morphology when examined under electron microscopy, showing irregular particle shapes typical of spray-dried or precipitation-polymerized materials [21]. Color variations from white to light yellow are attributed to trace amounts of unreacted monomers or oxidation products formed during storage [34].

| Property | Description | Conditions |

|---|---|---|

| Physical State | Powder | Room Temperature |

| Color | White to Light Yellow | Standard Storage |

| Particle Morphology | Irregular | Electron Microscopy |

| Bulk Density | Variable | Grade Dependent |

Solubility Profile

The solubility characteristics of (Z)-but-2-enedioic acid;methoxyethene are notably diverse across different solvent systems [38]. The compound demonstrates excellent water solubility due to the presence of carboxylic acid groups that can ionize in aqueous media [33] [36]. Complete dissolution occurs in water at concentrations up to several weight percent, forming clear solutions [38].

Organic solvent compatibility includes solubility in dioxane, dimethylformamide, ethanol, methanol, and n-propanol [38]. The compound also shows solubility in tetrahydrofuran and butanone, which are commonly used as processing solvents [36]. Solubility in alcoholic solvents is particularly notable, with the compound forming stable solutions in ethanol-water mixtures [32].

| Solvent | Solubility | Comments |

|---|---|---|

| Water | Excellent | pH dependent |

| Ethanol | Good | Forms clear solutions |

| Methanol | Good | Stable solutions |

| Dioxane | Good | Processing solvent |

| DMF | Good | High solvation |

| THF | Moderate | Temperature dependent |

The pH-dependent solubility behavior is particularly significant, with enhanced dissolution observed at neutral to slightly alkaline conditions due to carboxylate formation [20] [29].

Thermal Properties

Melting and Glass Transition Temperatures

The glass transition temperature of (Z)-but-2-enedioic acid;methoxyethene has been determined to be approximately 144°C through differential scanning calorimetry analysis [12]. This value represents the limiting glass transition temperature for high molecular weight samples and is characteristic of the alternating copolymer structure [12].

Comparative studies with the corresponding anhydride form reveal that the maleic acid copolymer exhibits a lower glass transition temperature than the anhydride variant, which demonstrates a glass transition at 153°C [12]. This difference of approximately 10°C is attributed to the increased chain flexibility resulting from the hydrolyzed carboxylic acid groups compared to the rigid five-membered anhydride rings [12].

The compound does not exhibit a distinct melting point but undergoes thermal decomposition before reaching a true melting transition [13]. Thermal analysis reveals three distinct thermal events: water removal around 80°C, potential anhydride formation around 175°C, and polymer degradation around 325°C [12].

Thermal Stability Analysis

Thermal stability analysis through thermogravimetric methods demonstrates that (Z)-but-2-enedioic acid;methoxyethene undergoes a complex degradation pattern [12]. The initial weight loss occurs between 50-100°C and corresponds to the removal of absorbed water and residual solvents [12].

The second thermal event, occurring around 150-200°C, involves intramolecular dehydration leading to anhydride formation [12]. This process follows first-order kinetics with an activation energy of 18.8 kcal/mol [12]. The reaction is endothermic and proceeds without intermolecular crosslinking, maintaining the linear polymer structure [12].

| Temperature Range | Process | Weight Loss | Kinetics |

|---|---|---|---|

| 50-100°C | Water Removal | 5-10% | Diffusion Limited |

| 150-200°C | Anhydride Formation | 10-15% | First Order |

| 300-400°C | Polymer Degradation | 60-80% | Complex |

The final degradation stage begins around 300°C and involves chain scission and complete decomposition of the polymer backbone [12]. The thermal stability is sufficient for most processing applications below 150°C [37].

Spectroscopic Characteristics

Infrared Spectroscopy

Infrared spectroscopy of (Z)-but-2-enedioic acid;methoxyethene reveals characteristic absorption bands that confirm the alternating copolymer structure [18]. The spectrum displays prominent carbonyl stretching vibrations around 1700-1750 cm⁻¹, corresponding to the carboxylic acid C=O groups from the maleic acid component [18].

The broad absorption band centered around 2500-3500 cm⁻¹ indicates the presence of carboxylic acid O-H stretching vibrations, often appearing as a complex envelope due to hydrogen bonding interactions [18]. C-H stretching vibrations from both the methyl vinyl ether and maleic acid components appear in the 2800-3000 cm⁻¹ region [18].

Characteristic fingerprint region absorptions include C-O stretching around 1200-1300 cm⁻¹ from the ether linkages and carboxylic acid groups [18]. The absence of anhydride-specific absorptions around 1860 cm⁻¹ confirms the hydrolyzed acid form of the copolymer [22].

NMR Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about (Z)-but-2-enedioic acid;methoxyethene [19]. Proton NMR analysis reveals characteristic signals for the methoxy groups around 3.8 ppm, corresponding to the -OCH₃ functionality from the methyl vinyl ether units [18].

The backbone methylene and methine protons appear as complex multipiples in the 2.5-4.5 ppm region, reflecting the alternating copolymer structure [19]. Carbon-13 NMR spectroscopy confirms the alternating arrangement through distinct carbonyl carbon signals around 170-180 ppm for the carboxylic acid carbons [36].

Cadmium-113 NMR studies have been employed to investigate the metal-binding properties of the copolymer, revealing multiple coordination environments for metal ions interacting with the carboxylate groups [19]. These studies demonstrate the compound's ability to form stable metal-polymer complexes through carboxylate coordination [19].

UV-Visible Spectroscopy

UV-visible spectroscopy of (Z)-but-2-enedioic acid;methoxyethene shows minimal absorption in the visible region, consistent with the colorless to light yellow appearance of the compound [20]. The primary absorption occurs in the UV region below 300 nm, attributed to π→π* transitions associated with the C=C double bonds in the maleic acid component [20].

The compound demonstrates pH-responsive optical properties when incorporated into nanoparticle formulations [20]. Fluorescence studies using pyrene as a probe molecule reveal the formation of hydrophobic microdomains within the polymer structure, particularly at lower pH values where the carboxylic acid groups are protonated [29].

Light scattering measurements indicate pH-dependent conformational changes, with polymer chain expansion occurring at higher pH values due to electrostatic repulsion between deprotonated carboxylate groups [29]. These conformational changes are reflected in altered light scattering intensities and can be monitored spectroscopically [20].

pH and Acidity Characteristics

The pH and acidity characteristics of (Z)-but-2-enedioic acid;methoxyethene are dominated by the presence of carboxylic acid groups from the maleic acid component [25]. The compound exhibits strong acidic behavior in aqueous solution, with a typical pH of approximately 2.5 for a 5% aqueous solution [3] [33].

The acidity characteristics are governed by the two carboxylic acid groups per maleic acid unit, each capable of proton dissociation [24]. The first dissociation constant (pKa₁) for maleic acid is approximately 1.90-2.04, while the second dissociation constant (pKa₂) is approximately 6.07-6.22 [24] [27]. These values indicate that the first carboxylic acid group is highly acidic, while the second exhibits moderate acidity [25].

| Parameter | Value | Conditions |

|---|---|---|

| pH (5% solution) | ~2.5 | Aqueous, 25°C |

| pKa₁ | 1.90-2.04 | First dissociation |

| pKa₂ | 6.07-6.22 | Second dissociation |

| Acid Number | 275-300 mg KOH/g | Titration method |

The pH-dependent behavior of the copolymer significantly influences its physical properties [29]. At low pH values (below pKa₁), the polymer chains adopt a compact conformation due to intramolecular hydrogen bonding between carboxylic acid groups [29]. As pH increases above the first pKa, partial ionization occurs, leading to chain expansion due to electrostatic repulsion between carboxylate anions [20].

Other CAS

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).